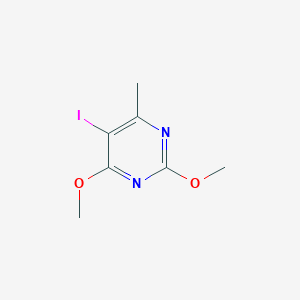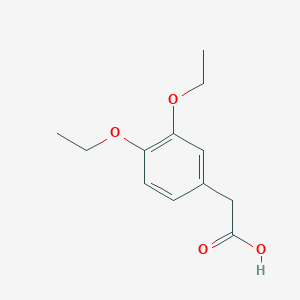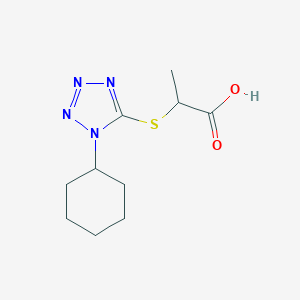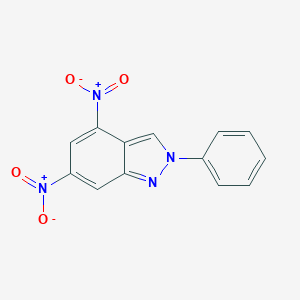![molecular formula C12H10N2O2S B187927 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione CAS No. 16132-04-0](/img/structure/B187927.png)
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as TATD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. TATD is a bicyclic compound that contains a thiazole ring, an azatricyclo ring, and a dione group.
Mécanisme D'action
The mechanism of action of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, it has been proposed that 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione exerts its biological activities through the inhibition of enzymes or the modulation of signaling pathways. For example, 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been reported to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and cell division. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been reported to exhibit various biochemical and physiological effects. For example, 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of viruses. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been reported to modulate the levels of reactive oxygen species and to inhibit the activity of inflammatory enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is also stable under normal lab conditions and can be stored for an extended period. However, 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has some limitations. It is highly reactive and can react with other compounds in the lab, leading to false-positive results. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the research on 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One direction is to investigate the structure-activity relationship of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its derivatives to identify compounds with improved biological activities. Another direction is to explore the potential use of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the use of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione as a catalyst for organic reactions could also be further explored.
In conclusion, 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a unique heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves the reaction of 2-aminothiazole with maleic anhydride and ethyl acrylate in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction to form the bicyclic compound. The yield of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Propriétés
Numéro CAS |
16132-04-0 |
|---|---|
Nom du produit |
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione |
Formule moléculaire |
C12H10N2O2S |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H10N2O2S/c15-10-8-6-1-2-7(5-6)9(8)11(16)14(10)12-13-3-4-17-12/h1-4,6-9H,5H2 |
Clé InChI |
YZAZRTPOFWTHDJ-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=CS4 |
SMILES canonique |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=CS4 |
Autres numéros CAS |
16132-04-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)
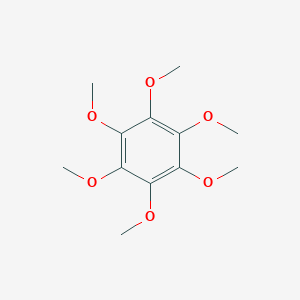
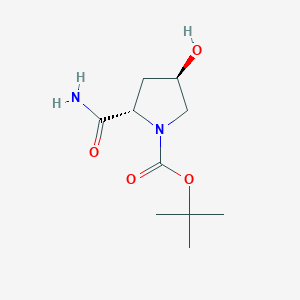
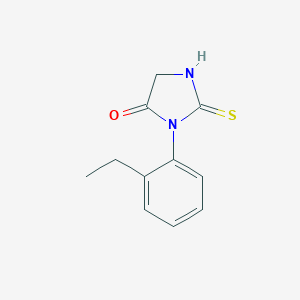
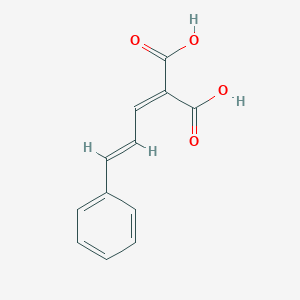
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
